Cas no 672-42-4 (2-(Trifluoromethyl)pyrimidin-4-amine)

2-(Trifluoromethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative characterized by the presence of a trifluoromethyl group at the 2-position and an amine group at the 4-position of the pyrimidine ring. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine functionality offers a reactive site for further derivatization. Its high purity and well-defined reactivity profile make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
2-(Trifluoromethyl)pyrimidin-4-amine structure
672-42-4 structure
Product Name:2-(Trifluoromethyl)pyrimidin-4-amine
CAS No:672-42-4
MF:C5H4F3N3
MW:163.100570678711
MDL:MFCD08436606
CID:39490
PubChem ID:244056
Update Time:2025-06-12

2-(Trifluoromethyl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(Trifluoromethyl)pyrimidin-4-amine
    • 2-(Trifluoromethyl)-4-pyrimidinamine
    • 2-Trifluoromethylpyrimidin-4-ylamine
    • 2-TRIFLUOROMETHYL-4-AMINOPYRIMIDINE
    • 2-Trifluoromethyl-pyrimidin-4-ylamine
    • 4-Amino-2-(trifluoromethyl)pyrimidine
    • NSC54425
    • BCP04494
    • HP21629
    • RP22582
    • AK135429
    • AB0096240
    • Z2614
    • ST24039793
    • BB 02625
    • BB 0262526
    • DS-4997
    • 672-42-4
    • F2124-0828
    • J-510352
    • FT-0687938
    • SB57437
    • MFCD08436606
    • XJHPDOAHPIXTPH-UHFFFAOYSA-N
    • NSC-54425
    • SY065353
    • DTXSID30288172
    • CS-0045047
    • AKOS000320550
    • SCHEMBL1420222
    • EN300-238183
    • DB-073855
    • pyrimidine, 4-amino-2-trifluoromethyl-
    • 876-193-8
    • DTXCID60239319
    • MDL: MFCD08436606
    • Inchi: 1S/C5H4F3N3/c6-5(7,8)4-10-2-1-3(9)11-4/h1-2H,(H2,9,10,11)
    • InChI Key: XJHPDOAHPIXTPH-UHFFFAOYSA-N
    • SMILES: FC(C1N=CC=C(N)N=1)(F)F

Computed Properties

  • Exact Mass: 163.03600
  • Monoisotopic Mass: 163.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.46
  • Boiling Point: 155.3℃/760mmHg
  • Flash Point: 47.7°C
  • Refractive Index: 1.478
  • PSA: 51.80000
  • LogP: 1.65880

2-(Trifluoromethyl)pyrimidin-4-amine Security Information

2-(Trifluoromethyl)pyrimidin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TU907-100mg
2-(Trifluoromethyl)pyrimidin-4-amine
672-42-4 95+%
100mg
470CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TU907-5g
2-(Trifluoromethyl)pyrimidin-4-amine
672-42-4 95+%
5g
8457CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TU907-1g
2-(Trifluoromethyl)pyrimidin-4-amine
672-42-4 95+%
1g
1708.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TU907-250mg
2-(Trifluoromethyl)pyrimidin-4-amine
672-42-4 95+%
250mg
1092CNY 2021-05-07
abcr
AB452305-250 mg
2-(Trifluoromethyl)pyrimidin-4-amine, 95%; .
672-42-4 95%
250mg
€235.40 2023-04-22
abcr
AB452305-1 g
2-(Trifluoromethyl)pyrimidin-4-amine, 95%; .
672-42-4 95%
1g
€444.00 2023-04-22
Apollo Scientific
PC400571-250mg
2-(Trifluoromethyl)pyrimidin-4-amine
672-42-4 95+%
250mg
£133.00 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T69320-100mg
2-(Trifluoromethyl)pyrimidin-4-amine
672-42-4 95%
100mg
¥313.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T69320-250mg
2-(Trifluoromethyl)pyrimidin-4-amine
672-42-4 95%
250mg
¥563.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T69320-5g
2-(Trifluoromethyl)pyrimidin-4-amine
672-42-4 95%
5g
¥3601.0 2024-07-18

2-(Trifluoromethyl)pyrimidin-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:672-42-4)2-(Trifluoromethyl)pyrimidin-4-amine
Order Number:A867313
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:04
Price ($):602.0/168.0
Email:sales@amadischem.com

2-(Trifluoromethyl)pyrimidin-4-amine Related Literature

Additional information on 2-(Trifluoromethyl)pyrimidin-4-amine

Introduction to 2-(Trifluoromethyl)pyrimidin-4-amine (CAS No. 672-42-4)

2-(Trifluoromethyl)pyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 672-42-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrimidine class, which is a crucial structural motif in many biologically active molecules. The presence of a trifluoromethyl group at the 2-position and an amine substituent at the 4-position imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

The trifluoromethyl group is particularly noteworthy due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. It enhances lipophilicity, metabolic stability, and binding affinity, which are critical factors in drug design. In contrast, the pyrimidin-4-amine core is a well-established scaffold in medicinal chemistry, frequently found in nucleoside analogs, antiviral agents, and anticancer drugs. The combination of these features makes 2-(Trifluoromethyl)pyrimidin-4-amine a versatile building block for developing novel therapeutic agents.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-(Trifluoromethyl)pyrimidin-4-amine, facilitating its integration into complex drug discovery programs. Researchers have leveraged transition-metal-catalyzed cross-coupling reactions and fluorination techniques to optimize its synthesis. These innovations have not only improved yield but also reduced costs, making the compound more accessible for industrial applications.

In the realm of medicinal chemistry, 2-(Trifluoromethyl)pyrimidin-4-amine has been explored as a key intermediate in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in creating kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The trifluoromethyl group’s electron-withdrawing nature helps to strengthen interactions with biological targets, thereby improving drug efficacy.

Moreover, recent publications highlight the role of 2-(Trifluoromethyl)pyrimidin-4-amine in designing antiviral agents. Pyrimidine derivatives are known for their antiviral properties, and modifications at specific positions can enhance their activity against viruses such as HIV and hepatitis C. The incorporation of a trifluoromethyl group has been shown to improve resistance profiles and therapeutic windows, making these compounds more suitable for clinical use.

The agrochemical sector has also benefited from the use of 2-(Trifluoromethyl)pyrimidin-4-amine as a precursor in developing novel pesticides and herbicides. Its structural features contribute to enhanced stability and bioavailability, ensuring prolonged activity in crop protection applications. This has been particularly relevant in addressing challenges related to pest resistance and environmental sustainability.

From a computational chemistry perspective, virtual screening methods have been employed to identify potential derivatives of 2-(Trifluoromethyl)pyrimidin-4-amine with improved biological activity. Machine learning models trained on large datasets have helped predict binding affinities and optimize molecular structures for better drug-like properties. Such computational approaches are accelerating the discovery process by reducing the need for extensive experimental trials.

The safety profile of 2-(Trifluoromethyl)pyrimidin-4-amine is another critical aspect that has been thoroughly investigated. Toxicological studies have assessed its acute and chronic effects on various organisms, providing insights into its potential hazards and safe handling guidelines. These evaluations are essential for ensuring compliance with regulatory standards and minimizing risks during industrial-scale production.

Future research directions may focus on exploring new synthetic routes to further refine the production of 2-(Trifluoromethyl)pyrimidin-4-amine, possibly incorporating green chemistry principles to reduce environmental impact. Additionally, expanding its applications into emerging fields such as materials science could unlock novel functionalities beyond traditional pharmaceutical uses.

In conclusion, 2-(Trifluoromethyl)pyrimidin-4-amine (CAS No. 672-42-4) represents a cornerstone compound in modern chemical synthesis and drug development. Its unique structural features offer unparalleled opportunities for designing molecules with enhanced biological activity and improved pharmacological profiles. As research continues to evolve, this compound is poised to play an even more significant role in addressing global health challenges through innovative chemical solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:672-42-4)2-(Trifluoromethyl)pyrimidin-4-amine
A867313
Purity:99%/99%
Quantity:5g/1g
Price ($):602.0/168.0
Email